molecular formula C10H7ClO2 B14342296 6-Chloro-3-methylene-2-chromanone CAS No. 92532-90-6

6-Chloro-3-methylene-2-chromanone

Cat. No.: B14342296
CAS No.: 92532-90-6
M. Wt: 194.61 g/mol
InChI Key: OGUYIHAZDRWKOB-UHFFFAOYSA-N
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Description

6-Chloro-3-methylene-2-chromanone is an organic compound belonging to the chromanone family Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring The presence of a chlorine atom at the 6th position and a methylene group at the 3rd position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methylene-2-chromanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-chloro-2-hydroxyacetophenone with formaldehyde in the presence of a base, leading to the formation of the chromanone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methylene-2-chromanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chromanones and chroman derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-3-methylene-2-chromanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylene-2-chromanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation . The pathways involved often include oxidative stress and the modulation of signaling cascades.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the chlorine and methylene groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

92532-90-6

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

6-chloro-3-methylidene-4H-chromen-2-one

InChI

InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-3,5H,1,4H2

InChI Key

OGUYIHAZDRWKOB-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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